3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-amine
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Overview
Description
3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-amine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with a nitrile oxide, which can be generated in situ from an oxime and a chlorinating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with cellular pathways by modulating the activity of key proteins involved in signal transduction .
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyridin-2-yl)-1,2,4-triazole
- 3-(Pyridin-2-yl)-1,2,4-thiadiazole
- 3-(Pyridin-2-yl)-1,2,4-oxadiazole
Uniqueness
3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-amine is unique due to its specific arrangement of nitrogen and oxygen atoms within the oxadiazole ring, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials .
Properties
Molecular Formula |
C7H6N4O |
---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
3-pyridin-2-yl-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C7H6N4O/c8-7-10-6(11-12-7)5-3-1-2-4-9-5/h1-4H,(H2,8,10,11) |
InChI Key |
SUMFUTVGQFEHRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)N |
Origin of Product |
United States |
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